molecular formula C22H18Cl2O3 B14211777 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 821780-54-5

1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B14211777
CAS No.: 821780-54-5
M. Wt: 401.3 g/mol
InChI Key: LIANQIHEHDMSAQ-UHFFFAOYSA-N
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Description

1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups attached to a methoxyphenyl core, with an ethanone group at the terminal position

Preparation Methods

The synthesis of 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the chlorophenyl and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one can be compared to other similar compounds, such as:

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Both compounds contain chlorophenyl groups, but DDT has a different core structure and is known for its use as an insecticide.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Similar to DDT, DDD has a different substitution pattern and is also used as an insecticide.

    1-(4-Chlorophenyl)ethanone: This compound shares the ethanone group but lacks the additional chlorophenyl and methoxy groups, resulting in different chemical properties and applications.

Properties

CAS No.

821780-54-5

Molecular Formula

C22H18Cl2O3

Molecular Weight

401.3 g/mol

IUPAC Name

1-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C22H18Cl2O3/c1-15(25)21-11-10-20(26-13-16-2-6-18(23)7-3-16)12-22(21)27-14-17-4-8-19(24)9-5-17/h2-12H,13-14H2,1H3

InChI Key

LIANQIHEHDMSAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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